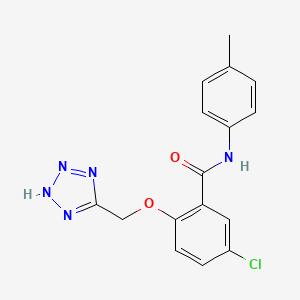
5-Chloro-4'-methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4’-methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide is an organic compound with the molecular formula C₁₆H₁₄ClN₅O₂. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications .
Preparation Methods
The synthesis of 5-Chloro-4’-methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting sodium azide with an appropriate nitrile in the presence of a catalyst such as zinc chloride.
Attachment of the Tetrazole Ring to the Benzanilide Core: The tetrazole ring is then attached to the benzanilide core through a nucleophilic substitution reaction.
Industrial production methods may involve the use of microwave-assisted synthesis or heterogeneous catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
5-Chloro-4’-methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include sodium azide, zinc chloride, and various organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Chloro-4’-methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-Chloro-4’-methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide involves its interaction with specific molecular targets. The tetrazole ring can act as a bio-isosteric replacement for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
5-Chloro-4’-methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide can be compared with other tetrazole-containing compounds such as:
Losartan: An antihypertensive drug that contains a tetrazole ring.
Cefazolin: An antibiotic that also features a tetrazole moiety.
Alfentanil: An opioid analgesic with a tetrazole ring.
The uniqueness of 5-Chloro-4’-methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide lies in its specific substitution pattern and the presence of both a tetrazole ring and a benzanilide core, which confer distinct chemical and biological properties.
Properties
CAS No. |
24023-94-7 |
|---|---|
Molecular Formula |
C16H14ClN5O2 |
Molecular Weight |
343.77 g/mol |
IUPAC Name |
5-chloro-N-(4-methylphenyl)-2-(2H-tetrazol-5-ylmethoxy)benzamide |
InChI |
InChI=1S/C16H14ClN5O2/c1-10-2-5-12(6-3-10)18-16(23)13-8-11(17)4-7-14(13)24-9-15-19-21-22-20-15/h2-8H,9H2,1H3,(H,18,23)(H,19,20,21,22) |
InChI Key |
FLGUMSWYIBOVOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OCC3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



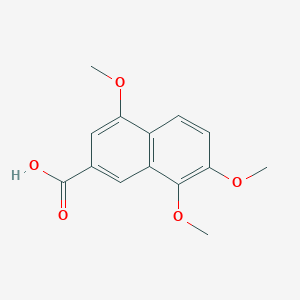
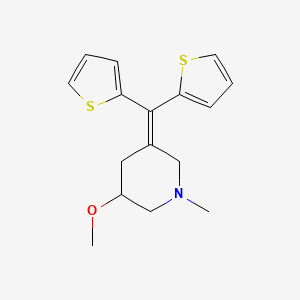
![3-(4a,7-Dimethyl-3,8-dioxotetradecahydrobenzo[f]quinolin-7-yl)propanoic acid](/img/structure/B14691021.png)

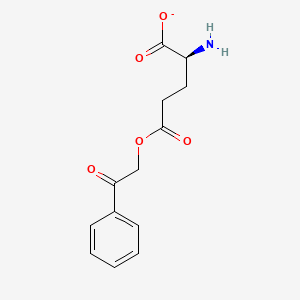
![[1]Benzothieno[3,2-b]pyridine 5,5-dioxide](/img/structure/B14691044.png)
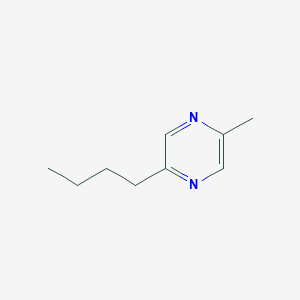
![Benzene, 1,1'-[methylenebis(telluro)]bis[4-methoxy-](/img/structure/B14691058.png)


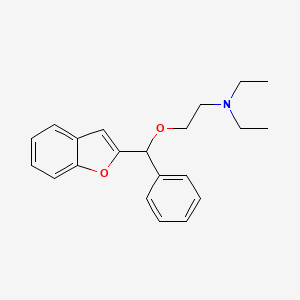
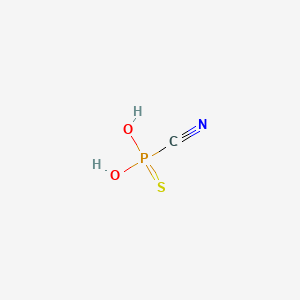
![1-(1-Phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol](/img/structure/B14691111.png)
